Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate is an organic compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a pyridine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of organic compounds known as piperidinecarboxylic acids . These compounds contain a piperidine ring which bears a carboxylic acid group .
Biochemical Pathways
It’s worth noting that compounds of similar structure have been found to inhibit collagen prolyl-4-hydroxylase , an enzyme involved in the biosynthesis of collagen, a key structural protein in the body.
Pharmacokinetics
The compound’s molecular weight (2343 g/mol) suggests that it may have suitable properties for absorption and distribution in the body
Result of Action
Compounds of similar structure have been found to inhibit collagen prolyl-4-hydroxylase , which could potentially impact collagen synthesis and thereby affect the structure and function of tissues in the body.
Biochemical Analysis
Biochemical Properties
Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate plays a role in biochemical reactions by interacting with specific enzymes and proteins. One of the key interactions is with collagen prolyl-4-hydroxylase, an enzyme involved in the hydroxylation of proline residues in collagen This interaction inhibits the enzyme’s activity, which can affect collagen synthesis and stability
Cellular Effects
This compound has been shown to influence various cellular processes. Its inhibition of collagen prolyl-4-hydroxylase can lead to reduced collagen synthesis, impacting cell structure and function . This compound may also affect cell signaling pathways, gene expression, and cellular metabolism, although specific details on these effects are still under investigation. The compound’s impact on cellular processes highlights its potential as a tool for studying cell biology and pathology.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of collagen prolyl-4-hydroxylase, thereby inhibiting the enzyme’s activity . This inhibition prevents the hydroxylation of proline residues in collagen, leading to alterations in collagen structure and function. Additionally, this compound may interact with other biomolecules through similar binding interactions, affecting their activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products may have different biological activities
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily affect collagen synthesis . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes such as collagen prolyl-4-hydroxylase . The compound’s metabolism may also involve other enzymes and cofactors, although specific details on these pathways are still being investigated. Its effects on metabolic flux and metabolite levels can provide insights into its broader impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of this compound is crucial for elucidating its biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate typically involves the reaction of pyridine-2-carboxylic acid with piperidine in the presence of an esterifying agent such as ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Pyridine-2-carboxylic acid, piperidine, ethyl chloroformate.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified by column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction may produce alcohols or fully reduced piperidine derivatives.
Scientific Research Applications
Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate: This compound has a similar structure but with the pyridine ring attached at the 4-position instead of the 2-position. The difference in the position of the pyridine ring can lead to variations in chemical reactivity and biological activity.
Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: This compound contains a pyrazine ring instead of a pyridine ring. The presence of an additional nitrogen atom in the ring can influence the compound’s electronic properties and interactions with biological targets.
Ethyl 4-piperidinecarboxylate: This compound lacks the pyridine ring and has a simpler structure. It is used as a reactant in various chemical syntheses and has different applications compared to this compound.
Properties
IUPAC Name |
ethyl 1-pyridin-2-ylpiperidine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)11-6-9-15(10-7-11)12-5-3-4-8-14-12/h3-5,8,11H,2,6-7,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLUAZVTWIPHJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396810 | |
Record name | 4-Piperidinecarboxylic acid, 1-(2-pyridinyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154348-19-3 | |
Record name | Ethyl 1-(2-pyridinyl)-4-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154348-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinecarboxylic acid, 1-(2-pyridinyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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